N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine
Description
N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO3S2 and a molecular weight of 239.36 g/mol . It is known for its unique structure, which includes a thietan ring and a methylsulfonyl group. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.
Properties
Molecular Formula |
C8H17NO3S2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-[2-(2-methylsulfonylethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H17NO3S2/c1-14(10,11)5-4-12-3-2-9-8-6-13-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
ILEJVCIQTZWEFS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOCCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-(2-(methylsulfonyl)ethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can also participate in various biochemical reactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-2-amine
- N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-4-amine
- N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-5-amine
Uniqueness
N-(2-(2-(Methylsulfonyl)ethoxy)ethyl)thietan-3-amine is unique due to its specific structural features, such as the position of the thietan ring and the presence of the methylsulfonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
